![molecular formula C8H12O4S B2665578 2-(3-甲磺酰基-1-双环[1.1.1]戊基)乙酸 CAS No. 2580238-00-0](/img/structure/B2665578.png)

2-(3-甲磺酰基-1-双环[1.1.1]戊基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

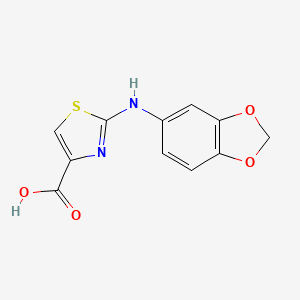

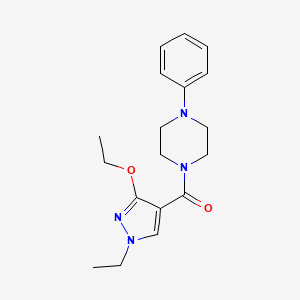

“2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.24. This compound is part of the bicyclo[1.1.1]pentane (BCP) family, which has gained significant attention in medicinal chemistry due to its role as bio-isosteres . BCP has been successfully used as a para-disubstituted benzene replacement, making it a highly valuable pharmacophore .

Synthesis Analysis

The synthesis of BCP compounds, including “2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid”, involves a single-step transition-metal-free multi-component approach . Radicals derived from commonly available carboxylic acids and organo-halides perform additions onto [1.1.1]propellane to afford BCP radicals, which then engage in polarity-matched borylation . This method allows for the preparation of a wide array of alkyl-, aryl-, and alkenyl-functionalized BCP boronates .Molecular Structure Analysis

The molecular structure of “2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” is characterized by a bicyclo[1.1.1]pentane core with a methylsulfonyl group and an acetic acid group attached . The bicyclo[1.1.1]pentane core is a strained bicyclic substructure, which is increasingly relevant in medicinal chemistry discovery research .Chemical Reactions Analysis

The chemical reactions involving “2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” and similar BCP compounds typically involve the formation of BCP radicals through the addition of radicals derived from carboxylic acids and organo-halides onto [1.1.1]propellane . These BCP radicals can then engage in polarity-matched borylation . Various photoredox transformations forging C–C and C–N bonds have also been demonstrated .科学研究应用

自由基介导的磺酰修饰

研究人员通过新型自由基介导的螺旋桨双官能化,开发了磺酰炔基/烯丙基/氰基取代双环[1.1.1]戊烷 (BCP) 衍生物的高效制备方法。这些工艺具有广泛的功能基耐受性、高产物多样性和优异的原子经济性,突出了它们在药学化学中作为芳基、内部炔基和叔丁基的生物等排体的潜力 (Wu 等,2021)。

环丙叉亚丙烯酮的加氢磺酰化

3-环丙叉亚丙-2-烯-1-酮与亚硫酸钠和乙酸的可调加氢磺酰化导致生成 β- 或 γ-加成产物,产率良好至极好。这种方法提供了具有高选择性的新合成路线,展示了磺酸盐在有机合成中的多功能性 (Miao 等,2016)。

磺酸官能化盐的催化

离子液体基催化体系,例如 3-甲基-1-磺酸咪唑鎓氯化物/FeCl3,已被证明可以有效催化苯-1、2-二胺与芳香醛的缩合。该过程利用大气空气作为绿色氧化剂,展示了苯并咪唑衍生物环境友好型合成的潜力 (Khazaei 等,2011)。

香气前体的合成

低分子量磺酸(重要葡萄酒香气硫醇的潜在前体)的合成展示了磺酸衍生物在风味和香料化学中的应用。这项研究提供了从磺酸前体生成关键香气化合物方面的见解 (Duhamel 等,2015)。

硒醚和硫醚官能化的 BCP

已经报道了一种从硒磺酸盐/硫磺酸盐和螺旋桨制备硒醚和硫醚官能化双环[1.1.1]戊烷的有效方法。这种合成方法因其良好的产率、温和的条件和与药物化学应用的相关性而引人注目 (Wu 等,2020)。

未来方向

The future directions in the research and application of “2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” and similar BCP compounds lie in their potential use as bioisosteres in medicinal chemistry . The use of BCP as a para-disubstituted benzene replacement can help improve the physicochemical properties of drug candidates, potentially leading to the development of more effective and safer drugs .

属性

IUPAC Name |

2-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4S/c1-13(11,12)8-3-7(4-8,5-8)2-6(9)10/h2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFICOHTYTJWOIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C12CC(C1)(C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2665501.png)

![1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2665504.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2665505.png)

methanone](/img/structure/B2665510.png)

![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)

![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)